5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a hydroxybenzoyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The amino group is acylated with 4-hydroxybenzoyl chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of 5-(Dimethylamino)-2-(4-oxobenzoyl)benzoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dimethylbenzoic acid
- 4-[(3,5-Diiodo-4-hydroxybenzoyl)amino]benzoic acid
- Benzoic acid derivatives with different substituents
Uniqueness
5-(Dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid is unique due to the presence of both a dimethylamino group and a hydroxybenzoyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
126687-49-8 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
5-(dimethylamino)-2-(4-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-17(2)11-5-8-13(14(9-11)16(20)21)15(19)10-3-6-12(18)7-4-10/h3-9,18H,1-2H3,(H,20,21) |
InChI Key |
FQAFIROOHZEIOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.